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Compound of Interest

Compound Name: 2-Amino-p-cresol Hydrochloride

Cat. No.: B1274106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-p-
cresol Hydrochloride, a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analytical techniques. This document is intended to serve as a valuable resource for the

identification, characterization, and quality control of this compound.

Introduction
2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is an aromatic organic compound.

Its hydrochloride salt is often used to improve stability and solubility. Accurate spectral analysis

is crucial for confirming the structure and purity of 2-Amino-p-cresol Hydrochloride. This

guide presents a compilation of expected spectral data and the methodologies to obtain them.

Spectral Data
The following tables summarize the key spectral data for 2-Amino-p-cresol. The data for the

hydrochloride salt will show distinct shifts, particularly in the NMR and IR spectra, due to the

protonation of the amino group to form an ammonium salt (-NH3+). These anticipated changes

are noted in the descriptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical

environment of each atom.

¹H NMR Spectral Data for 2-Amino-p-cresol (Free Base)

Solvent: DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.8 - 9.2 Singlet (broad) 1H OH

~6.5 - 6.7 Multiplet 2H Ar-H

~6.4 - 6.5 Multiplet 1H Ar-H

~4.5 - 5.0 Singlet (broad) 2H NH₂

~2.1 Singlet 3H CH₃

Note on the Hydrochloride Salt: For 2-Amino-p-cresol Hydrochloride, the amino group will be

protonated to an ammonium group (-NH₃⁺). This will cause the broad singlet of the NH₂

protons to shift downfield significantly and may appear as a broader, more distinct peak. The

aromatic protons may also experience slight downfield shifts due to the electron-withdrawing

effect of the -NH₃⁺ group.

¹³C NMR Spectral Data for 2-Amino-p-cresol (Free Base)

Solvent: DMSO-d₆
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Chemical Shift (δ) ppm Assignment

~145-148 C-OH

~135-138 C-NH₂

~128-130 C-CH₃

~120-125 Ar-CH

~115-118 Ar-CH

~112-115 Ar-CH

~20 CH₃

Note on the Hydrochloride Salt: In the ¹³C NMR spectrum of the hydrochloride salt, the carbon

atom attached to the nitrogen (C-NH₃⁺) will likely experience a downfield shift due to the

increased positive charge. Other aromatic carbons may also show minor shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Key IR Absorptions for 2-Amino-p-cresol (Free Base)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

3050 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Medium Aliphatic C-H stretching (CH₃)

1620 - 1580 Strong
N-H bending and Aromatic

C=C stretching

1520 - 1450 Strong Aromatic C=C stretching

1250 - 1200 Strong C-O stretching (phenol)

1300 - 1250 Strong
C-N stretching (aromatic

amine)

Note on the Hydrochloride Salt: The IR spectrum of 2-Amino-p-cresol Hydrochloride will

show significant differences. The N-H stretching region will be altered, with the appearance of a

broad, strong absorption band for the -NH₃⁺ group, typically in the 3000-2500 cm⁻¹ range. The

N-H bending vibration will also shift.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data for 2-Amino-p-cresol

m/z Relative Intensity Assignment

123 High [M]⁺ (Molecular Ion)

108 Moderate [M-CH₃]⁺

94 Moderate [M-NH₂-H]⁺

77 Moderate [C₆H₅]⁺
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Note on the Hydrochloride Salt: In a typical electron ionization (EI) mass spectrum, the

hydrochloride salt will likely show the same molecular ion peak as the free base (m/z 123), as

the HCl is usually lost upon vaporization and ionization. Softer ionization techniques might

show a peak corresponding to [M+H]⁺ at m/z 124.

Experimental Protocols
The following are general methodologies for acquiring the spectral data presented above.

Specific instrument parameters may need to be optimized.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). For the hydrochloride salt,

DMSO-d₆ or D₂O are often good choices for solubility. The solution should be clear and free

of particulate matter.

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

The chemical shifts are referenced to the solvent peak.
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Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI) is used.

Data Acquisition (EI-MS):

Introduce the sample into the ion source, where it is vaporized and bombarded with a

beam of electrons (typically 70 eV).

The resulting ions are separated by the mass analyzer based on their m/z ratio and

detected.
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Data Acquisition (ESI-MS):

The sample solution is introduced into the ESI source, where it is nebulized and ionized to

form protonated molecules [M+H]⁺.

The ions are then analyzed by the mass spectrometer.

Workflow for Spectral Analysis
The following diagram illustrates a general workflow for the spectral analysis of a chemical

compound like 2-Amino-p-cresol Hydrochloride.
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Caption: General workflow for the spectral analysis of 2-Amino-p-cresol Hydrochloride.

To cite this document: BenchChem. [Spectral Analysis of 2-Amino-p-cresol Hydrochloride: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1274106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1274106?utm_src=pdf-body
https://www.benchchem.com/product/b1274106#spectral-data-for-2-amino-p-cresol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b1274106#spectral-data-for-2-amino-p-cresol-hydrochloride-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1274106#spectral-data-for-2-amino-p-cresol-
hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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